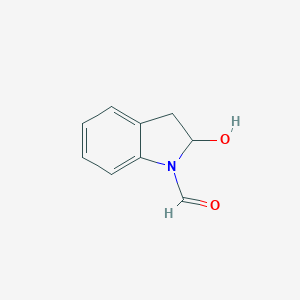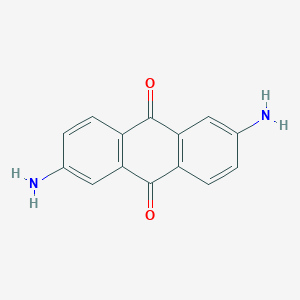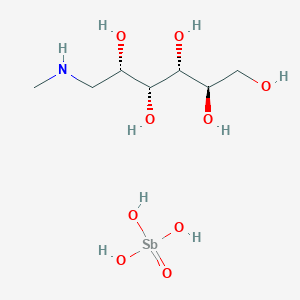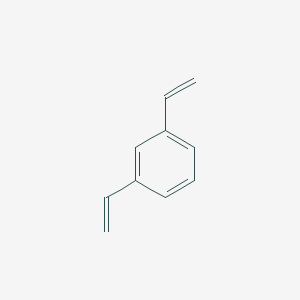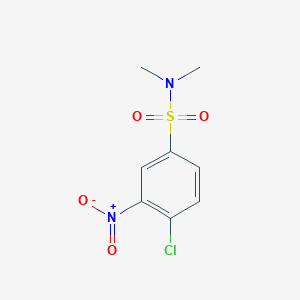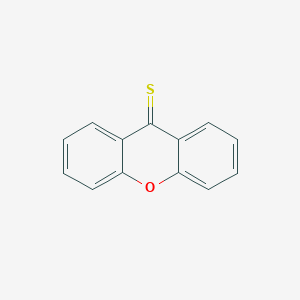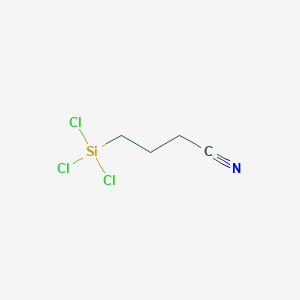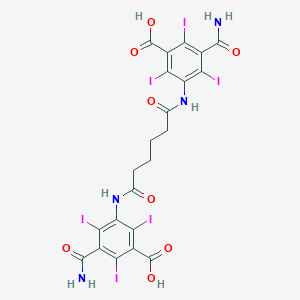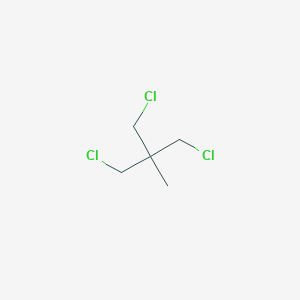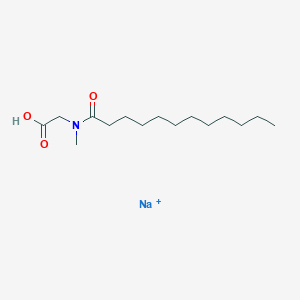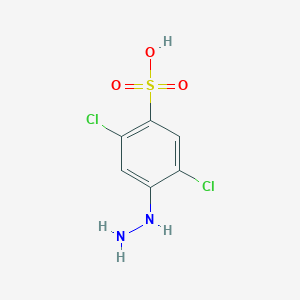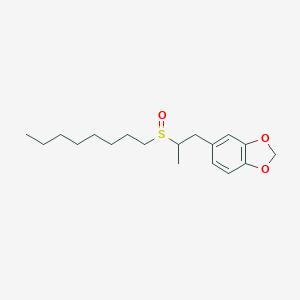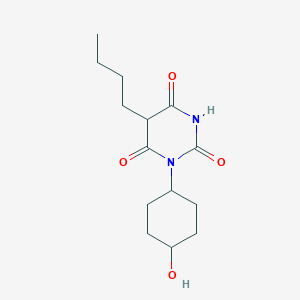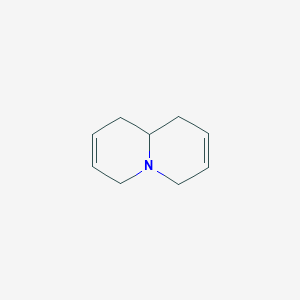
1,6,9,9a-Tetrahydro-4H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,9,9a-Tetrahydro-4H-quinolizine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has a unique structure that makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 1,6,9,9a-Tetrahydro-4H-quinolizine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. It has also been shown to bind to specific receptors in the brain, leading to its analgesic and anticonvulsant effects.
生化学的および生理学的効果
1,6,9,9a-Tetrahydro-4H-quinolizine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, the compound has been shown to possess analgesic, anti-inflammatory, and anticonvulsant activities.
実験室実験の利点と制限
One of the main advantages of using 1,6,9,9a-Tetrahydro-4H-quinolizine in lab experiments is its broad range of biological activities. The compound has been shown to exhibit antimicrobial, antifungal, antiviral, anticancer, analgesic, anti-inflammatory, and anticonvulsant properties. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1,6,9,9a-Tetrahydro-4H-quinolizine. One of the areas of research is the development of new drugs based on this compound. The broad range of biological activities exhibited by the compound makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of the compound. Further studies are needed to fully understand how the compound exerts its biological effects. Finally, there is a need for the development of new synthetic methods for the production of 1,6,9,9a-Tetrahydro-4H-quinolizine. New synthetic methods may lead to the production of more efficient and cost-effective methods for the production of this compound.
合成法
The synthesis of 1,6,9,9a-Tetrahydro-4H-quinolizine involves the condensation of a ketone with an amine in the presence of a reducing agent. One of the most common methods for synthesizing this compound is through the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction leads to the formation of an intermediate imine, which undergoes cyclization to form the final product.
科学的研究の応用
1,6,9,9a-Tetrahydro-4H-quinolizine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound has also been shown to possess analgesic, anti-inflammatory, and anticonvulsant activities.
特性
CAS番号 |
1004-88-2 |
|---|---|
製品名 |
1,6,9,9a-Tetrahydro-4H-quinolizine |
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
4,6,9,9a-tetrahydro-1H-quinolizine |
InChI |
InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-4,9H,5-8H2 |
InChIキー |
VHMFCNJLBGINGR-UHFFFAOYSA-N |
SMILES |
C1C=CCN2C1CC=CC2 |
正規SMILES |
C1C=CCN2C1CC=CC2 |
同義語 |
1,6,9,9a-Tetrahydro-4H-quinolizine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



